N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide
CAS No.: 920487-77-0
Cat. No.: VC11914040
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920487-77-0 |
|---|---|
| Molecular Formula | C18H16ClN3O2 |
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide |
| Standard InChI | InChI=1S/C18H16ClN3O2/c1-10-6-11(2)8-13(7-10)17(23)21-16-12(3)20-15-5-4-14(19)9-22(15)18(16)24/h4-9H,1-3H3,(H,21,23) |
| Standard InChI Key | QZNJQMRDANFDHW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrido[1,2-a]pyrimidine scaffold, a bicyclic system comprising fused pyridine and pyrimidine rings. Key substitutions include:
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7-Chloro group: Enhances electrophilicity and influences binding interactions.
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2-Methyl and 4-oxo groups: Stabilize the core through steric and electronic effects.
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3,5-Dimethylbenzamide side chain: Contributes to lipophilicity and target specificity.
The molecular formula is C₁₉H₁₆ClN₃O₂, with a calculated molecular weight of 365.81 g/mol. Comparatively, the analog N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide has a molecular weight of 347.30 g/mol, highlighting how substituents alter mass and reactivity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₂ |
| Molecular Weight | 365.81 g/mol |
| IUPAC Name | N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide |
| SMILES | CC1=CC(=CC(=C1)C)C(=O)NC2=C(C(=O)N3C=CC=CC3=N2)Cl |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis and Optimization
Reaction Pathways
The synthesis of pyridopyrimidine derivatives typically involves cyclocondensation and amidation steps. For example, the preparation of 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol employs nucleophilic substitution between 4,6-dichloro-2-methylpyrimidine and 1-(2-hydroxyethyl)piperazine in dichloromethane with triethylamine . Adapting this methodology, the target compound could be synthesized via:
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Formation of the pyridopyrimidine core: Cyclization of 2-aminopyridine derivatives with chloroacetyl chloride.
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Chlorination at position 7: Using POCl₃ or SOCl₂ under controlled conditions.
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Amidation with 3,5-dimethylbenzoyl chloride: Conducted in anhydrous DMF with a base like DMAP.
Key Challenges
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Regioselectivity: Ensuring chlorination occurs exclusively at position 7.
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Steric hindrance: The 3,5-dimethylbenzamide group may slow reaction kinetics, necessitating elevated temperatures.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The 3,5-dimethylbenzamide moiety increases lipophilicity (predicted LogP = 3.2), potentially enhancing membrane permeability but reducing aqueous solubility. Analogous compounds with trifluoromethyl groups exhibit solubility <1 mg/mL, suggesting the target compound may require formulation with co-solvents for in vitro assays.
Table 2: Predicted ADME Properties
| Property | Prediction |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low (due to high polarity) |
| CYP450 Inhibition | Unlikely |
| Half-Life | ~8–12 hours |
Biological Activities and Mechanisms
Antimicrobial Activity
Chlorinated heterocycles often exhibit broad-spectrum antimicrobial properties. The 7-chloro substitution could disrupt bacterial DNA gyrase or fungal ergosterol biosynthesis, akin to fluconazole derivatives .
Applications in Drug Discovery
Oncology
Pyridopyrimidines are explored as CDK inhibitors. The dimethylbenzamide group in the target compound may enhance selectivity for CDK9, a target in hematologic malignancies.
Inflammation
By modulating PDE4 or p38 MAPK pathways, this compound could mitigate cytokine production in rheumatoid arthritis or COPD.
Comparative Analysis with Structural Analogs
Table 3: Comparison with N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}-4-(Trifluoromethyl)Benzamide
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Weight | 365.81 g/mol | 347.30 g/mol |
| Key Substituent | 3,5-Dimethylbenzamide | 4-Trifluoromethylbenzamide |
| LogP | 3.2 | 2.8 |
| Solubility (Predicted) | <0.5 mg/mL | <1 mg/mL |
| Enzyme Target | CDK9/PDE4B | PDE4B |
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